2,6-Dibromo-4-vinylpyridine

Organic Synthesis Conjugated Materials Cross-Coupling

Researchers requiring sequential functionalization of pyridine scaffolds face a critical gap: 4-vinylpyridine lacks aryl halide handles, while 2,6-dibromopyridine cannot polymerize. 2,6-Dibromo-4-vinylpyridine (CAS 350601-33-1) resolves this by integrating three orthogonal reactive centers on a single electron-deficient scaffold. • AA-type monomer for poly(pyridinylene vinylene) (PPV) synthesis via Heck or Sonogashira polycondensation • Enables sequential Pd-catalyzed couplings (Suzuki, Sonogashira) followed by vinyl polymerization for complex D-π-A architectures • C-Br bonds permit chemoselective coupling under standard low-temperature conditions, avoiding specialized ligands required for dichloro analogs Ideal for conjugated polymers, NLO chromophores, and polymer brush fabrication via grafting-through or grafting-from strategies.

Molecular Formula C7H5Br2N
Molecular Weight 262.93 g/mol
Cat. No. B12974985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-vinylpyridine
Molecular FormulaC7H5Br2N
Molecular Weight262.93 g/mol
Structural Identifiers
SMILESC=CC1=CC(=NC(=C1)Br)Br
InChIInChI=1S/C7H5Br2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2
InChIKeyRDZJPEJZAGKKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-vinylpyridine: Orthogonal Synthesis Building Block


2,6-Dibromo-4-vinylpyridine is a heterocyclic monomer and synthetic intermediate, characterized by a pyridine core bearing two bromine atoms at the 2- and 6-positions and a polymerizable vinyl substituent at the 4-position. Its molecular formula is C₇H₅Br₂N and its molecular weight is 262.93 g/mol [1]. This compound integrates three distinctly reactive functional centers—two aryl halide moieties for cross-coupling and one olefin for addition or polymerization—on a single, electron-deficient aromatic scaffold. This orthogonal reactivity profile is the foundation for its value in creating functionalized conjugated molecules, polymers, and complex molecular architectures that cannot be accessed with mono-functional or non-halogenated vinylpyridine analogs.

Orthogonal Tri-Reactivity Two aryl-Br and one vinyl group enable sequential, chemoselective elaboration
Cross-Coupling Handles 2- and 6-position bromides for Pd-catalyzed Heck, Suzuki, Sonogashira couplings
Polymerizable Vinyl 4-position vinyl for addition or polymerization, enabling macromolecular architectures

Why 2,6-Dibromo-4-vinylpyridine Is Irreplaceable


A procurement strategy based on simple in-class substitution, such as using 4-vinylpyridine or 2,6-dibromopyridine, fails because no single analog replicates the unique tri-functional, orthogonal reactivity of 2,6-dibromo-4-vinylpyridine. 4-Vinylpyridine lacks aryl halide handles for post-functionalization, while 2,6-dibromopyridine is devoid of a polymerizable group [1]. This forces more complex, multi-step synthetic routes to achieve similar structural complexity. Chemoselective access to all three positions is critical; for example, the order of reactivity in palladium-catalyzed processes allows for the sequential construction of complex structures via Heck, Suzuki, or Sonogashira couplings followed by vinyl polymerization [2], a synthetic sequence that is chemically impossible with any single simpler analog. The quantitative evidence below demonstrates that the compound's value is not merely its individual functional groups, but their strategic co-location which uniquely enables specific material designs and synthetic pathways.

vs. 4-Vinylpyridine No aryl bromide sites; sequential cross-coupling and post-polymerization branching are not feasible, requiring multi-step alternative synthetic design.
vs. 2,6-Dibromopyridine Lacks a polymerizable vinyl group; polymerization and conjugated-chain extension pathways are unavailable, limiting direct material synthesis.
vs. Dichloro analog C–Cl bonds exhibit lower Pd-coupling reactivity; achieving comparable sequential chemoselectivity may require harsher conditions and specialized ligands.

Quantitative Evidence vs. Closest Analogs


Orthogonal Reactivity vs. 2,6-Dibromopyridine

The synthetic utility of 2,6-dibromo-4-vinylpyridine is maximized by its three distinct reactive sites, offering a 50% increase in sequential functionalization steps compared to the commonly used 2,6-dibromopyridine. The presence of a 4-vinyl group allows for carbon-carbon bond formation via Heck-type vinylation, a pathway absent in the non-vinyl analog [1]. This enables the construction of complex, conjugated architectures in a single vessel, as demonstrated by the exclusive formation of mono- or bis-arylvinylated products from similar dibrominated arenes depending on catalyst and solvent conditions [1].

Orthogonal Sites
Class-level inference
3 reactive sites (2×Ar-Br + vinyl) vs. 2 sites on 2,6-dibromopyridine (+1 site, 50% more)
Enables shorter synthetic routes to complex conjugated targets
Class-level inference from Pd-catalyzed vinylation precedents.
Organic Synthesis Conjugated Materials Cross-Coupling

Post-Polymerization Modification vs. 4-Vinylpyridine

Unlike the simple monomer 4-vinylpyridine, 2,6-dibromo-4-vinylpyridine is structurally pre-programmed for post-polymerization modification (PPM). Where poly(4-vinylpyridine) provides 0 aryl halide handles for further diversification after polymerization, the target compound’s homopolymer or copolymer contains two reactive C-Br bonds per pyridine unit. This structural difference is quantitative: a molecular chain of 2,6-dibromo-4-vinylpyridine of degree of polymerization (DP) 'n' presents 2n sites for subsequent functionalization, compared to zero for a poly(4-vinylpyridine) chain of the same DP.

Post-Polym. Sites
Class-level inference
2n reactive sites per polymer chain (n = DP) vs. 0 for poly(4-vinylpyridine)
Enables densely functionalized polymer brushes or networks
Inference from ‘grafting-from’ polymer chemistry principles.
Polymer Chemistry Functional Materials Post-Modification

Cross-Coupling Reactivity vs. Dichloro Analog

The C-Br bonds in 2,6-dibromo-4-vinylpyridine are significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bonds in its dichloro analog. The general reactivity order for aryl halides in oxidative addition to Pd(0) is I > Br >> Cl [1]. This difference is quantified by the lower bond dissociation energy (BDE) of the C-Br bond (~280 kJ/mol) compared to C-Cl (~397 kJ/mol). Consequentially, chemoselective, sequential coupling at the 2- and 6-positions can be achieved under milder conditions, avoiding high temperatures or specialized ligands often required to activate aryl chlorides.

C–Br vs C–Cl Reactivity
Class-level inference
C–Br BDE ≈ 280 kJ/mol; ~117 kJ/mol lower than C–Cl (≈397 kJ/mol)
Higher oxidative addition rates; milder coupling conditions possible
Fundamental reactivity trend I > Br >> Cl.
Suzuki Coupling Heck Reaction C-C Bond Formation

Fluorescence Enhancement via Extended Conjugation

The vinyl group in 2,6-dibromo-4-vinylpyridine serves as a mandatory conjugation linker to extend the molecule's π-system, a feature known to dramatically enhance photophysical properties. In a model study on dibromonaphthyl derivatives coupled with 4-vinylpyridine, the resulting 2,6-bis-arylvinylated products exhibited fluorescence intensities that were 2 to 3 orders of magnitude (100–1000 times) higher than that of unsubstituted stilbene [1]. The presence of bromine atoms further enhances spin-orbit coupling, which can be leveraged to tune phosphorescence or generate reactive oxygen species.

Fluorescence Amplification
Supporting evidence
100–1000× fluorescence enhancement over stilbene baseline upon bis-arylvinyl coupling
Positions compound for advanced optical material design
Observed in analogous Heck-coupled products.
Photophysics Nonlinear Optics Fluorescent Mesogens

Key Application Scenarios


Conjugated Rod-Like Polymer Synthesis

The combination of two aryl bromides and a vinyl linker makes 2,6-dibromo-4-vinylpyridine the ideal AA-type monomer for the synthesis of poly(pyridinylene vinylene) (PPV) derivatives and other fully conjugated polymers via Heck or Sonogashira polycondensation. Its symmetry and reactivity are essential for achieving high degrees of polymerization, a feat that is chemically impossible with mono-substituted or non-brominated vinylpyridines [1].

Fluorescent Probes & Nonlinear Optical Chromophores

Researchers developing push-pull chromophores or fluorescent mesogens will find this compound indispensable. Its building blocks, upon bis-arylvinyl coupling, demonstrate a 100- to 1000-fold increase in fluorescence intensity compared to the stilbene baseline [1]. The bromine atoms further enable the synthesis of asymmetric donor-π-acceptor (D-π-A) systems, a requirement for nonlinear optical (NLO) materials.

Graft Polymer Brushes & Functional Coatings

For surface scientists and polymer chemists, this compound is a uniquely potent ‘grafting-through’ or ‘grafting-from’ monomer. The vinyl group can be polymerized to form a surface-anchored backbone, after which the 2- and 6-position bromine atoms serve as densely packed initiation sites for ATRP or other controlled radical polymerization strategies. This creates functional polymer brushes with a grafting density unattainable by any post-modification of non-brominated poly(vinylpyridine) [2].

Multi-Functionalized Pyridine Synthesis

Medicinal chemists and process chemists engaged in parallel synthesis will benefit from purchasing this specific scaffold. Unlike its dichloro analog, the C-Br bonds enable rapid, chemoselective sequential Pd-catalyzed coupling under standard low-temperature conditions, avoiding the need for specialized, often expensive, and air-sensitive ligands required for chloride activation, thereby offering a more robust and scalable route to diverse 2,4,6-trisubstituted pyridine libraries [3].

Application
Selection Property
Validation Focus
Conjugated polymer synthesis (PPV derivatives)
AA-type monomer with orthogonal dibromo and vinyl functionality
Degree of polymerization and conjugation length
Fluorescent probes and NLO chromophores
Vinyl linker for extended π-conjugation; bromine for donor-acceptor tuning
Fluorescence quantum yield and nonlinear optical response
Polymer brush and functional coating fabrication
Polymerizable vinyl with two latent aryl bromide initiation sites
Grafting density and surface-initiated polymerization control
Diverse 2,4,6-trisubstituted pyridine library synthesis
C–Br bonds for mild, sequential Pd-catalyzed couplings
Chemoselectivity and reaction scalability under mild conditions
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